1-Oleoyl-2-acetoyl-sn-glycerol
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Overview
Description
1-Oleoyl-2-acetoyl-sn-glycerol is a synthetic, cell-permeable diacylglycerol analog. It is known for its ability to activate calcium-dependent protein kinase C (PKC), which plays a crucial role in various cellular processes, including signal transduction and regulation of cell growth . This compound is often used in scientific research to study the mechanisms of PKC activation and its downstream effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Oleoyl-2-acetoyl-sn-glycerol can be synthesized through esterification reactions involving oleic acid and glycerol derivatives. The typical synthetic route involves the following steps:
Esterification: Oleic acid is esterified with glycerol to form 1-oleoyl-sn-glycerol.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of oleic acid and glycerol are reacted in the presence of an acid catalyst.
Purification: The product is purified through distillation or chromatography to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
1-Oleoyl-2-acetoyl-sn-glycerol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the acetyl group to a hydroxyl group, forming 1-oleoyl-2-hydroxy-sn-glycerol.
Substitution: The acetyl group can be substituted with other functional groups using nucleophilic reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: 1-Oleoyl-2-hydroxy-sn-glycerol.
Substitution: Various substituted glycerol derivatives.
Scientific Research Applications
1-Oleoyl-2-acetoyl-sn-glycerol has numerous applications in scientific research:
Chemistry: It is used as a model compound to study the mechanisms of esterification and acetylation reactions.
Biology: It serves as a tool to investigate the role of PKC in cellular signaling pathways.
Medicine: Research on this compound helps in understanding the regulation of PKC in diseases such as cancer and diabetes.
Industry: It is utilized in the development of PKC activators for therapeutic applications
Mechanism of Action
1-Oleoyl-2-acetoyl-sn-glycerol activates PKC by mimicking the natural diacylglycerol (DAG) second messenger. Upon binding to PKC, it induces a conformational change that activates the enzyme. This activation leads to the phosphorylation of various downstream targets, which in turn regulate multiple cellular processes such as gene expression, cell proliferation, and apoptosis .
Comparison with Similar Compounds
1,2-Dioctanoyl-sn-glycerol: Another diacylglycerol analog used to activate PKC.
1-Stearoyl-2-acetoyl-sn-glycerol: Similar structure but with a stearoyl group instead of an oleoyl group.
Uniqueness: 1-Oleoyl-2-acetoyl-sn-glycerol is unique due to its specific fatty acid composition (oleoyl group) and its ability to selectively activate certain PKC isoforms. This specificity makes it a valuable tool in studying the distinct roles of different PKC isoforms in cellular processes .
Properties
IUPAC Name |
(2-acetyloxy-3-hydroxypropyl) octadec-9-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H42O5/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(26)27-20-22(19-24)28-21(2)25/h10-11,22,24H,3-9,12-20H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWTCCMJTPHCGMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H42O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40919268 |
Source
|
Record name | 2-(Acetyloxy)-3-hydroxypropyl octadec-9-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40919268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92282-11-6 |
Source
|
Record name | 2-(Acetyloxy)-3-hydroxypropyl octadec-9-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40919268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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